

# Molecular weight and formula of 1-(2-Bromobenzyl)piperidine

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## Compound of Interest

Compound Name: 1-(2-Bromobenzyl)piperidine

Cat. No.: B073349

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## Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **1-(2-Bromobenzyl)piperidine**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a detailed summary of the compound's molecular and physicochemical properties, a general synthetic protocol, and an exploration of its potential biological activities based on related compounds.

## Introduction

**1-(2-Bromobenzyl)piperidine** is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds.<sup>[1]</sup> Its presence often confers favorable pharmacokinetic properties.<sup>[1]</sup> The incorporation of a 2-bromobenzyl group suggests potential for various chemical modifications and biological interactions. This guide aims to consolidate the available information on **1-(2-Bromobenzyl)piperidine**, providing a foundation for further research and development.

## Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of **1-(2-Bromobenzyl)piperidine** is presented in Table 1.

Property	Value	Source
Chemical Formula	C <sub>12</sub> H <sub>16</sub> BrN	
Molecular Weight	254.17 g/mol	
CAS Number	1459-22-9	[2]
Physical Form	Liquid	
Purity	98%	
InChI Key	YHPWAILJEPQMRO- UHFFFAOYSA-N	

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **1-(2-Bromobenzyl)piperidine** is not readily available in the cited literature, a general and widely applicable method for the synthesis of N-benzylpiperidines involves the nucleophilic substitution of a benzyl halide with piperidine.

## General Experimental Protocol: N-Alkylation of Piperidine

This protocol describes a typical procedure for the synthesis of N-benzylpiperidine derivatives.

Materials:

- Piperidine
- 2-Bromobenzyl bromide (or chloride)
- Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or another suitable base
- Anhydrous acetonitrile (CH<sub>3</sub>CN) or another suitable polar aprotic solvent
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution

- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware
- Magnetic stirrer
- Rotary evaporator

Procedure:

- To a solution of piperidine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).
- Stir the mixture at room temperature.
- Add 2-bromobenzyl bromide (1.1 equivalents) dropwise to the stirring suspension.
- Continue stirring the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, filter the mixture to remove the inorganic solids.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the resulting residue in dichloromethane and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- If necessary, purify the crude product by column chromatography on silica gel.

## Potential Biological Activities and Signaling Pathways

Direct biological activity data for **1-(2-Bromobenzyl)piperidine** is not extensively documented in the public domain. However, the structural motifs present in the molecule, namely the piperidine ring and the benzyl group, are features of many biologically active compounds. This allows for informed speculation on its potential pharmacological profile.

The piperidine scaffold is a key component in a wide array of pharmaceuticals targeting the central nervous system (CNS), as well as those with anticancer and antimicrobial properties.[1] [3] Benzylpiperidine derivatives, in particular, have been investigated for a range of activities, including as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[4]

Furthermore, many piperidine and piperazine derivatives are known to interact with sigma receptors ( $\sigma_1$  and  $\sigma_2$ ).[5] These receptors are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. The general structure of **1-(2-Bromobenzyl)piperidine** aligns with the pharmacophoric features of some known sigma receptor ligands.

Based on the activities of structurally related compounds, **1-(2-Bromobenzyl)piperidine** could potentially be investigated for the following biological activities:

- CNS activity: Modulation of neurotransmitter receptors or enzymes.
- Anticancer activity: Inhibition of cancer cell proliferation.
- Antimicrobial activity: Inhibition of bacterial or fungal growth.

The following diagram illustrates a generalized workflow for the synthesis and preliminary biological evaluation of piperidine derivatives like **1-(2-Bromobenzyl)piperidine**.



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Fig. 1: General workflow for the synthesis and biological evaluation of **1-(2-Bromobenzyl)piperidine**.

## Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for **1-(2-Bromobenzyl)piperidine** is not provided in the search results. However, the expected spectral features can be predicted based on its structure.

- $^1\text{H}$  NMR: Signals corresponding to the protons of the piperidine ring would be expected in the aliphatic region (typically 1.5-3.0 ppm). The benzylic protons would likely appear as a singlet around 3.5-4.5 ppm. The aromatic protons of the bromobenzyl group would be observed in the aromatic region (around 7.0-7.6 ppm).
- $^{13}\text{C}$  NMR: Resonances for the carbon atoms of the piperidine ring would be expected in the range of 20-60 ppm. The benzylic carbon would appear around 60-70 ppm, and the aromatic carbons would be found in the 120-140 ppm region.
- IR Spectroscopy: Characteristic peaks for C-H stretching of both aliphatic and aromatic groups would be present. A C-N stretching vibration would also be expected.
- Mass Spectrometry: The molecular ion peak would be observed at an  $m/z$  corresponding to the molecular weight of the compound (254.17 g/mol), and would show a characteristic isotopic pattern due to the presence of a bromine atom.

## Conclusion

**1-(2-Bromobenzyl)piperidine** is a compound of interest for medicinal chemistry and drug discovery due to its structural features. While specific biological data and detailed synthetic protocols are not yet widely published, this guide provides a foundational understanding of its properties and potential applications based on the well-established chemistry and pharmacology of related piperidine derivatives. Further experimental investigation is warranted to fully elucidate the biological activity and therapeutic potential of this compound.

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## References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as  $\sigma_1$  Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
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